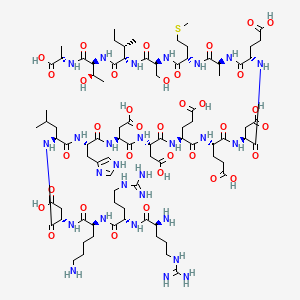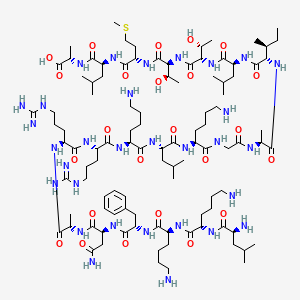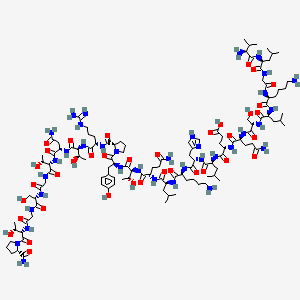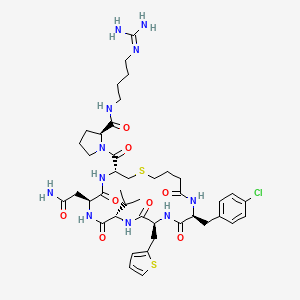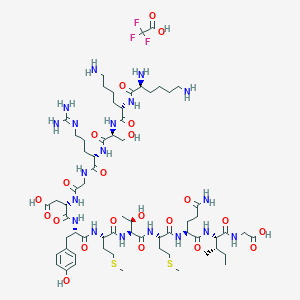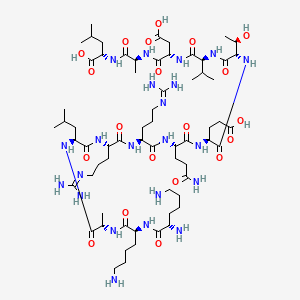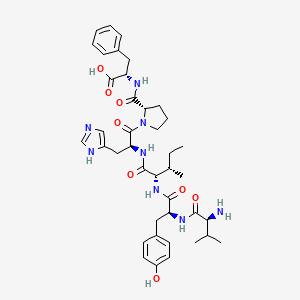
Collagen peptide III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Collagen Peptide III, also known as Collagen Type III, is a protein that is part of the extracellular matrix and is found in various soft connective tissues along with Type I collagen . Collagen peptides, including Collagen Peptide III, are derived from collagen through a process called hydrolysis, which breaks down the protein into smaller peptides . These peptides are easily digestible and have been shown to provide numerous health benefits .
Synthesis Analysis
Recombinant humanized collagen type III (rhCol III) has been synthesized and it conforms to the theoretical amino acid sequence and has an advanced structure resembling bovine collagen . The characterization of rhCol III was mainly focused on the component and structure, including the molecular weight, amino acid contents, and their consistency with the theoretical design .Molecular Structure Analysis
The molecular structure of Collagen Peptide III is complex. It has been demonstrated that recombinant humanized collagen type III (rhCol III) conformed to the theoretical amino acid sequence and had an advanced structure resembling bovine collagen . Two-dimensional nuclear magnetic resonance (2D NMR) is a relatively new analytical technique that has become increasingly more utilized in the study of biological molecules .Chemical Reactions Analysis
Collagen peptides are typically prepared from animal connective tissues that are largely available as by-products of meat, poultry, and fish processing . The preparation process of antioxidant collagen hydrolysates is introduced, including the production and separation methods .Physical And Chemical Properties Analysis
Collagen Peptide III has specific structural, biological, and physicochemical properties . The addition of varying amounts of elastin to the constructs alters collagen fibrillogenesis, D-banding pattern length, and storage modulus .科学的研究の応用
Regenerative Medicine
- Field : Regenerative Medicine
- Application : Collagen made a tremendous impact in the field of regenerative medicine as a bioactive material . For decades, collagen has been used not only as a scaffolding material but also as an active component in regulating cells’ biological behavior and phenotype .
- Methods : The study demonstrated that recombinant humanized collagen type III (rhCol III) conformed to the theoretical amino acid sequence and had an advanced structure resembling bovine collagen . Furthermore, rhCol III could facilitate basal biological behaviors of human skin fibroblasts, such as adhesion, proliferation, and migration .
- Results : rhCol III was beneficial for some extracellular matrix-expressing cell phenotypes . The study would shed light on the mechanism research of rhCol and cell interactions and further understanding of effectiveness in tissue regeneration .
Tissue Engineering
- Field : Tissue Engineering
- Application : Collagen is an important natural bioactive material and it has been widely used in scientific research and clinical applications . Collagen is available from a wide range of animal origin, it can be produced by synthesis or through recombinant protein production systems .
- Methods : A processed collagen in different ways can better match the specific requirements as biomaterial for tissue repair . Here, collagen may be used in bone/cartilage regeneration, skin regeneration, cardiovascular repair and other fields, by following different processing methods, including cross-linked collagen, complex, structured collagen, mineralized collagen, carrier and other forms .
- Results : This review summarizes a wide range of applications of collagen-based biomaterials and their recent progress in several tissue regeneration fields .
Corneal Tissue Engineering
- Field : Biomedical Engineering
- Application : Collagen type III is used as three-dimensional (3D) printing ink to produce thin layers crosslinked by EDC:NHS crosslinking for corneal tissue engineering .
- Methods : The study used recombinant human collagen type III in a 3D printing process to create thin layers that were then crosslinked .
- Results : The use of collagen type III in this way has potential applications in corneal tissue engineering .
Vocal Repair
- Field : Biomedical Engineering
- Application : Type I collagen fibrils can be self-assembled into microfibrils of varying sizes and morphology and can be modified chemically to incorporate into type III collagen for vocal repair .
- Methods : The study involved the chemical modification of type I collagen fibrils to incorporate type III collagen .
- Results : The use of collagen type III in this way has potential applications in vocal repair .
Bone Tissue Regeneration
- Field : Tissue Engineering
- Application : Type I collagen fibrils can be modified chemically to incorporate type V collagen to promote the biomechanical performance of regenerated bone tissue .
- Methods : The study involved the chemical modification of type I collagen fibrils to incorporate type V collagen .
- Results : The use of collagen type III in this way has potential applications in bone tissue regeneration .
Cosmetics and Pharmaceuticals
- Field : Cosmetics and Pharmaceuticals
- Application : Collagen peptides find applications beyond human health, including the food and beverage industry, cosmetics, and pharmaceuticals .
- Methods : They are used as functional ingredients in beauty products, dietary supplements, and protein-rich foods due to their easy incorporation and various health benefits .
- Results : The use of collagen type III in this way has potential applications in cosmetics and pharmaceuticals .
Corneal Tissue Engineering
- Field : Biomedical Engineering
- Application : Collagen type III is used as three-dimensional (3D) printing ink to produce thin layers crosslinked by EDC:NHS crosslinking for corneal tissue engineering .
- Methods : The study used recombinant human collagen type III in a 3D printing process to create thin layers that were then crosslinked .
- Results : The use of collagen type III in this way has potential applications in corneal tissue engineering .
Vocal Repair
- Field : Biomedical Engineering
- Application : Type I collagen fibrils can be self-assembled into microfibrils of varying sizes and morphology and can be modified chemically to incorporate into type III collagen for vocal repair .
- Methods : The study involved the chemical modification of type I collagen fibrils to incorporate type III collagen .
- Results : The use of collagen type III in this way has potential applications in vocal repair .
Bone Tissue Regeneration
- Field : Tissue Engineering
- Application : Type I collagen fibrils can be modified chemically to incorporate type V collagen to promote the biomechanical performance of regenerated bone tissue .
- Methods : The study involved the chemical modification of type I collagen fibrils to incorporate type V collagen .
- Results : The use of collagen type III in this way has potential applications in bone tissue regeneration .
Cosmetics and Pharmaceuticals
- Field : Cosmetics and Pharmaceuticals
- Application : Collagen peptides find applications beyond human health, including the food and beverage industry, cosmetics, and pharmaceuticals .
- Methods : They are used as functional ingredients in beauty products, dietary supplements, and protein-rich foods due to their easy incorporation and various health benefits .
- Results : The use of collagen type III in this way has potential applications in cosmetics and pharmaceuticals .
将来の方向性
There is a growing interest in the use of collagen peptides for a number of purposes . Advances in chemistry, molecular biology, and bioinformatics are accelerating research in this field . The free-energy-based tool provides an alternative computational screening approach that impacts protein interaction search methods .
特性
CAS番号 |
1228371-11-6 |
|---|---|
製品名 |
Collagen peptide III |
分子式 |
C24H38N8O9 |
分子量 |
582.61 |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Collagen peptide III |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



